Cycloheptylmagnesium bromide
Description
Cycloheptylmagnesium bromide (CAS: 5786-21-0) is a Grignard reagent with the molecular formula C₇H₁₃BrMg and a molecular weight of 201.39 g/mol . It is synthesized via the reaction of cycloheptyl bromide with magnesium turnings in diethyl ether at 0–20°C, often in the presence of lithium bromide (LiBr) to stabilize the reagent . The formation mechanism involves free cycloheptyl radicals (lifetime ~10⁻⁶ s), which are trapped by radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO), yielding products such as N-cycloheptoxy-TMPO (TMPOR) . This compound is highly reactive, participating in nucleophilic additions and protonolysis reactions. Its reactivity is influenced by solvent polarity, temperature, and steric effects of the cycloheptyl ring .
Properties
CAS No. |
78378-12-8 |
|---|---|
Molecular Formula |
C7H13BrMg |
Molecular Weight |
201.39 g/mol |
IUPAC Name |
magnesium;cycloheptane;bromide |
InChI |
InChI=1S/C7H13.BrH.Mg/c1-2-4-6-7-5-3-1;;/h1H,2-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
AKCQIGOEIIPTMW-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC[CH-]CC1.[Mg+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cycloheptylmagnesium bromide belongs to the class of cycloalkyl Grignard reagents. Below is a detailed comparison with structurally analogous compounds:
Cyclopentylmagnesium Bromide
- Molecular Formula : C₅H₉BrMg
- Molecular Weight : 173.34 g/mol
- CAS : 33240-34-5
- However, steric hindrance is reduced due to the smaller ring size .
- Synthesis : Available as a 2.0 M solution in diethyl ether , synthesized under similar conditions but at higher yields due to faster magnesium activation .
- Applications : Widely used in synthesizing cyclopentane-containing pharmaceuticals and agrochemicals .
Cyclohexylmethylmagnesium Bromide
- Molecular Formula : C₇H₁₃BrMg
- Molecular Weight : 201.39 g/mol
- CAS : 35166-78-0
- Reactivity : The cyclohexylmethyl group provides greater steric bulk and electron-donating effects, slowing reaction kinetics compared to this compound. It exhibits higher selectivity in cross-coupling reactions .
- Solubility : Typically used as a 0.25–0.5 M solution in tetrahydrofuran (THF) , offering better solubility for aromatic substrates .
Cyclopropylmagnesium Bromide
- Molecular Formula : C₃H₅BrMg
- Molecular Weight : 145.32 g/mol
- CAS : N/A
- Reactivity : The highly strained cyclopropane ring enhances electrophilicity, making it exceptionally reactive but less stable. It decomposes readily at room temperature, requiring cryogenic storage .
- Applications: Limited to specialized syntheses of cyclopropane-containing natural products .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Common Solvent | Concentration (M) |
|---|---|---|---|---|---|
| This compound | C₇H₁₃BrMg | 201.39 | 5786-21-0 | Diethyl ether | 0.19–0.25 |
| Cyclopentylmagnesium bromide | C₅H₉BrMg | 173.34 | 33240-34-5 | Diethyl ether | 2.0 |
| Cyclohexylmethylmagnesium bromide | C₇H₁₃BrMg | 201.39 | 35166-78-0 | THF | 0.25–0.5 |
| Cyclopropylmagnesium bromide | C₃H₅BrMg | 145.32 | N/A | Diethyl ether | 1.0 |
Table 2: Reactivity and Stability
| Compound | Radical Stability (Half-life) | Thermal Stability | Key Reaction Pathways |
|---|---|---|---|
| This compound | ~10⁻⁶ s (trapped by TMPO) | Moderate | Radical coupling, protonolysis |
| Cyclopentylmagnesium bromide | Not studied | High | Nucleophilic substitution, alkylation |
| Cyclohexylmethylmagnesium bromide | N/A | High | Cross-coupling, Grignard addition |
| Cyclopropylmagnesium bromide | <10⁻⁶ s (due to ring strain) | Low | Ring-opening reactions |
Research Findings
Radical Intermediates: this compound forms via a radical mechanism, as evidenced by trapping experiments with TMPO.
Solvent Effects : this compound exhibits lower solubility in diethyl ether (0.19–0.25 M) compared to cyclopentylmagnesium bromide (2.0 M), likely due to the larger cycloheptyl group .
Hydrolysis Kinetics : this compound hydrolyzes faster than cyclohexylmethyl derivatives in the presence of tert-amyl alcohol, attributed to greater steric accessibility of the Mg center .
Thermal Decomposition : Cyclopropylmagnesium bromide decomposes at –20°C , while cycloheptyl and cyclopentyl analogs remain stable up to 25°C .
Q & A
Q. How should cycloheptylmagnesium bromide be safely handled to prevent reactivity hazards in laboratory settings?
this compound, as a Grignard reagent, requires strict handling under inert atmospheres (e.g., nitrogen or argon) to avoid violent reactions with moisture or oxygen. Use flame-resistant equipment and ensure all glassware is thoroughly dried. Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory. Refer to safety protocols for similar organomagnesium compounds, which emphasize avoiding ignition sources and ensuring adequate ventilation .
Q. What are the critical parameters for synthesizing this compound via Grignard reactions?
Successful synthesis requires anhydrous conditions, typically in dry diethyl ether or tetrahydrofuran (THF). Cycloheptyl bromide is reacted with magnesium metal under controlled temperatures (20–40°C). The reaction progress can be monitored by observing the initiation of magnesium activation (e.g., cloudiness or bubbling). Excess magnesium is often used to ensure complete conversion, with quenching protocols in place for unreacted reagent .
Q. What storage conditions are necessary to maintain the stability of this compound solutions?
Store in tightly sealed, moisture-free containers under an inert gas (nitrogen or argon) at temperatures between 2–8°C. Prolonged storage can lead to degradation, so solutions should be used promptly. Compatibility with storage materials (e.g., glass or specific polymers) must be verified to prevent side reactions .
Q. How should waste containing this compound be disposed of safely?
Quench residual reagent slowly with isopropanol or ethanol under controlled conditions, followed by neutralization with a weak acid (e.g., diluted HCl). Collect the resulting mixture in labeled containers for hazardous waste disposal, adhering to local regulations. Avoid aqueous disposal methods to prevent exothermic reactions .
Advanced Research Questions
Q. What analytical methods are optimal for quantifying the purity and concentration of this compound?
Titration with standardized acids (e.g., HCl) or iodometric methods can determine active magnesium content. Advanced techniques like capillary electrophoresis (CE) with direct UV detection (optimized for bromide ions) provide high-resolution separation from interfering anions (e.g., chloride). CE parameters include a borate buffer (pH 9.2) and applied voltage of 15 kV for efficient peak resolution .
Q. How can side reactions (e.g., protonolysis or enolization) be minimized during nucleophilic additions with this compound?
Side reactions are mitigated by maintaining low temperatures (−10 to 0°C), slow reagent addition rates, and using aprotic solvents (e.g., THF). Sterically hindered substrates may require catalytic additives (e.g., CuI or CeCl₃) to direct regioselectivity. Computational modeling of transition states can further guide reaction optimization .
Q. What strategies improve reaction yields in large-scale syntheses involving this compound?
Scalability challenges include heat dissipation and mixing efficiency. Use continuous-flow reactors to enhance temperature control and reduce localized hot spots. Solvent selection (e.g., 2-methyl-THF) improves both solubility and sustainability. Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring of reagent consumption .
Q. How does the steric bulk of the cycloheptyl group influence cross-coupling reactions (e.g., Kumada or Negishi couplings)?
The cycloheptyl group’s steric hindrance reduces undesired β-hydride elimination, favoring stable organometallic intermediates. However, it may slow transmetallation steps, requiring elevated temperatures (40–60°C) or polar solvents (e.g., DME). Comparative studies with smaller Grignard reagents (e.g., methylmagnesium bromide) highlight trade-offs between reactivity and selectivity .
Q. What spectroscopic techniques are effective for characterizing this compound and its derivatives?
and NMR in deuterated THF can identify the organomagnesium species, though air-free techniques are critical. IR spectroscopy detects Mg–C stretching vibrations (~500 cm). For decomposition products, GC-MS or XPS analysis identifies bromide residues or oxidized byproducts .
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
Density functional theory (DFT) simulations model transition states and activation energies for proposed reactions. Parameters like NBO (Natural Bond Orbital) charges and frontier molecular orbitals (HOMO-LUMO gaps) predict nucleophilic attack sites. Validation against experimental kinetic data refines computational models .
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